1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17775658
InChI: InChI=1S/C2H5N5O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3,(H2,3,8,9)
SMILES:
Molecular Formula: C2H5N5O2S
Molecular Weight: 163.16 g/mol

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide

CAS No.:

Cat. No.: VC17775658

Molecular Formula: C2H5N5O2S

Molecular Weight: 163.16 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide -

Specification

Molecular Formula C2H5N5O2S
Molecular Weight 163.16 g/mol
IUPAC Name 1-methyltetrazole-5-sulfonamide
Standard InChI InChI=1S/C2H5N5O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3,(H2,3,8,9)
Standard InChI Key ZSWKHJHMCUCZMD-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=N1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonamide features a five-membered tetrazole ring substituted at the 1-position with a methyl group and at the 5-position with a sulfonamide moiety (-SO2_2NH2_2). The tetrazole ring, comprising four nitrogen atoms and one carbon atom, adopts a planar conformation stabilized by aromatic π-electron delocalization . The sulfonamide group enhances hydrogen-bonding capacity, influencing both solubility and target binding affinity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC3_3H7_7N6_6O2_2S
Molecular Weight191.19 g/mol
Hydrogen Bond Donors2 (NH2_2 and tetrazole NH)
Hydrogen Bond Acceptors6
LogP (Predicted)0.8 ± 0.3

The compound’s polarity, derived from the sulfonamide and tetrazole groups, contributes to moderate aqueous solubility (12.7 mg/mL at 25°C) .

Synthesis and Analytical Characterization

Traditional Synthesis Routes

The synthesis of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide typically begins with the preparation of 1-methyl-1H-tetrazole-5-sulfonyl chloride, followed by ammonolysis. The sulfonyl chloride intermediate is synthesized via chlorination of the corresponding sulfonic acid using phosphorus pentachloride (PCl5_5) . Subsequent reaction with aqueous ammonia yields the sulfonamide derivative:

1-Methyl-1H-tetrazole-5-SO2Cl+2NH31-Methyl-1H-tetrazole-5-SO2NH2+NH4Cl\text{1-Methyl-1H-tetrazole-5-SO}_2\text{Cl} + 2\text{NH}_3 \rightarrow \text{1-Methyl-1H-tetrazole-5-SO}_2\text{NH}_2 + \text{NH}_4\text{Cl}

Modern Multicomponent Approaches

Recent advances utilize Ugi four-component reactions (Ugi-4CR) to construct tetrazole rings concurrently with sulfonamide groups . This method improves yield (78–85%) and reduces step count by combining an amine, aldehyde, isocyanide, and sulfonyl chloride in a one-pot synthesis .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Traditional Chlorination6592Scalability
Ugi-4CR8295Atom economy, fewer steps

Biological Activity and Mechanisms of Action

Anticancer Properties

Tetrazole sulfonamide derivatives, including structurally analogous compounds like MM129 and MM131, exhibit potent cytotoxic activity against colorectal (HT-29, DLD-1) and pancreatic (BxPC-3) cancer cell lines at nanomolar concentrations (IC50_{50} = 12–45 nM) . Apoptosis induction occurs via dual activation of intrinsic (caspase-9) and extrinsic (caspase-8) pathways, coupled with inhibition of mTOR kinase and BTK signaling .

Table 3: In Vitro Anticancer Activity

Cell LineIC50_{50} (nM)Mechanism
HT-2918 ± 3Caspase-8/9 activation, BTK inhibition
BxPC-329 ± 4mTOR pathway suppression

Antimicrobial Efficacy

Patent data reveal that 5-substituted tetrazole derivatives demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Staphylococcus aureus and Escherichia coli . Synergy with trimethoprim enhances potency 4-fold, suggesting utility in multidrug-resistant infections .

Pharmacokinetics and Drug-Likeness

In silico predictions indicate favorable absorption and metabolic stability. The compound’s polar surface area (112 Ų) and moderate logP (0.8) align with Lipinski’s criteria for oral bioavailability . Cytochrome P450 inhibition potential is low (CYP3A4 IC50_{50} > 50 μM), reducing drug-drug interaction risks .

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